Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
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Overview
Description
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes a carbamoyl group, a methoxy group, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methoxybenzoate derivative followed by the introduction of a carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include nitrobenzoic acids.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted benzoates.
Scientific Research Applications
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the carbamoyl and methoxy groups can interact with various biological targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methoxy-2-nitrobenzoate
- Methyl 3,4,5-trimethoxy-2-nitrobenzoate
- Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Uniqueness
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is unique due to the presence of the carbamoyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS number 1841081-52-4) is an organic compound with a complex structure that includes a carbamoyl group, a methoxy group, and a nitro group attached to a benzoate framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as:
The presence of the nitro group is often associated with enhanced biological properties, which may contribute to its reactivity and interaction with various biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The effectiveness of this compound against various microbial strains warrants further investigation.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity in preliminary assays. The mechanisms underlying these effects may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Enzyme Interaction Studies
Research has suggested that this compound may interact with enzymes involved in metabolic pathways. These interactions could lead to the inhibition of specific enzymatic activities, which is crucial for understanding its therapeutic potential .
The mechanism of action for this compound likely involves:
- Reduction of the Nitro Group : This leads to reactive intermediates capable of forming covalent bonds with biological macromolecules.
- Inhibition of Enzymatic Activity : Interaction with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been noted, suggesting potential applications in neuropharmacology .
- Modulation of Cellular Pathways : The compound's ability to influence signaling pathways related to inflammation and microbial resistance is an area of active research .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a dose-dependent response, with notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
Enzyme Inhibition Studies
In vitro studies demonstrated that this compound inhibited AChE activity with an IC50 value of approximately 75 µM, indicating moderate potency compared to established inhibitors like rivastigmine.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analyses : Identifying modifications that enhance biological activity or reduce toxicity.
Properties
CAS No. |
1841081-52-4 |
---|---|
Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O6/c1-17-8-4-7(12(15)16)5(9(11)13)3-6(8)10(14)18-2/h3-4H,1-2H3,(H2,11,13) |
InChI Key |
IHCONEKQCLSPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)OC |
Origin of Product |
United States |
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